Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine and thiazole rings through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol. The final step usually involves esterification to introduce the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Thiazole derivatives: Compounds containing the thiazole ring may have comparable chemical reactivity and applications, but their biological properties can vary based on the specific substituents.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and may be used in similar synthetic or biological applications, but their overall properties depend on the other functional groups present.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties that can be leveraged for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-9-24-15(16-11)17-13(21)10-5-6-12(19-18-10)20-7-3-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,16,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVAPVAVTXBUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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